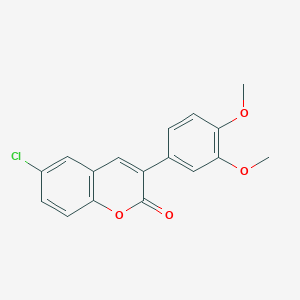
6-chloro-3-(3,4-diméthoxyphényl)-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro substituent at the 6th position and a 3,4-dimethoxyphenyl group at the 3rd position of the chromen-2-one core
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have explored its potential as a lead compound for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and signaling pathways makes it a potential candidate for drug development.
Industry: In the agricultural sector, the compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties. Additionally, it finds applications in material science for the development of novel materials with unique properties.
Méthodes De Préparation
The synthesis of 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The chloro substituent at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and phenols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Mécanisme D'action
The mechanism of action of 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and regulation. By binding to the active sites of these enzymes, the compound can modulate their activity and disrupt key biological processes.
In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This dual action makes it a potent anticancer agent with the potential to overcome resistance mechanisms in cancer therapy.
Comparaison Avec Des Composés Similaires
6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-3-phenyl-2H-chromen-2-one: Lacks the methoxy groups on the phenyl ring, which may result in different biological activities and chemical reactivity.
3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Lacks the chloro substituent, which can influence its pharmacokinetic properties and target specificity.
6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: The presence of a bromo substituent instead of chloro can affect the compound’s reactivity and interaction with biological targets.
The uniqueness of 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The combination of chloro and methoxy substituents enhances its potential as a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-20-15-5-3-10(9-16(15)21-2)13-8-11-7-12(18)4-6-14(11)22-17(13)19/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYCCMHQWABAAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
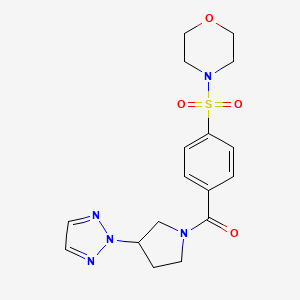
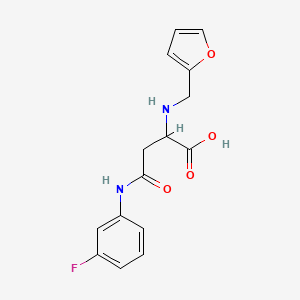
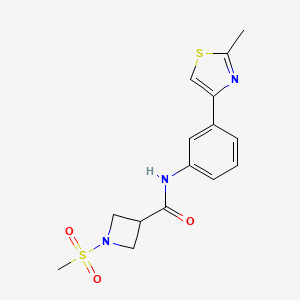
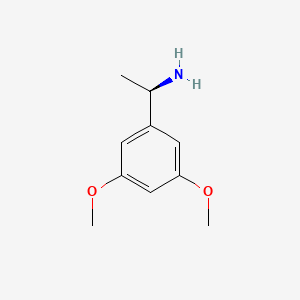
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2368708.png)
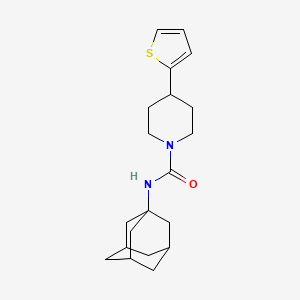
![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2368712.png)

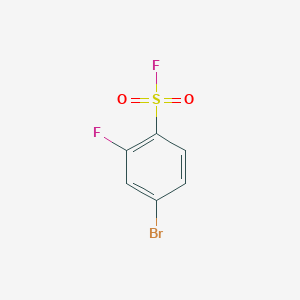
![2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2368715.png)
![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)
![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2368717.png)
